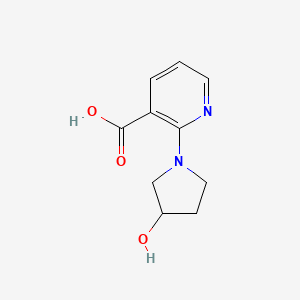

2-(3-Hydroxy-1-pyrrolidinyl)nicotinic acid

Description

Properties

IUPAC Name |

2-(3-hydroxypyrrolidin-1-yl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c13-7-3-5-12(6-7)9-8(10(14)15)2-1-4-11-9/h1-2,4,7,13H,3,5-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BILSMTPKWHRMBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C2=C(C=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 2-(3-Hydroxy-1-pyrrolidinyl)nicotinic acid typically involves the condensation of a hydroxy-substituted pyrrolidine derivative with a nicotinic acid or nicotinic acid ester. Key steps include:

- Preparation or procurement of nicotinic acid or derivatives (e.g., nicotinic acid methyl ester or nicotinate salts).

- Preparation of the 3-hydroxy-1-pyrrolidinyl moiety or its protected derivatives.

- Coupling or condensation reactions between the pyrrolidine derivative and the nicotinic acid derivative.

- Hydrolysis or deprotection steps to yield the free acid form with the hydroxy substitution intact.

Preparation of Nicotinic Acid or Nicotinic Acid Derivatives

Nicotinic acid is a common starting material or intermediate. Efficient industrial and laboratory methods for nicotinic acid preparation include:

Preparation of 3-Hydroxy-1-pyrrolidinyl Derivatives

The 3-hydroxy-1-pyrrolidinyl fragment can be synthesized or obtained as (S)- or (R)-pyrrolidinemethanol derivatives. For example:

Condensation / Coupling Reactions

A representative synthetic procedure involves the nucleophilic substitution of 5-bromo-3-hydroxypyridine with (S)-pyrrolidinemethanol in tetrahydrofuran (THF) at low temperature (0°C), followed by stirring at room temperature for 24 hours. The crude product is then purified by extraction and silica gel chromatography to yield the coupled product, which is a nicotinic acid derivative bearing the 3-hydroxy-1-pyrrolidinyl substituent.

Example Detailed Synthetic Procedure

Alternative Synthetic Routes and Notes

- The condensation of N-vinylpyrrolidone with ethyl nicotinate under basic catalysis (e.g., sodium methoxide in toluene) can produce intermediates such as myosmine, which upon further transformations yield nicotinic acid derivatives with pyrrolidine substituents.

- The reaction conditions often require careful pH control, temperature regulation, and solvent removal under reduced pressure to isolate intermediates and final products with high purity.

- Protection and deprotection strategies for hydroxy groups may be necessary to prevent side reactions during coupling or functional group transformations.

- Molecular characterization data such as ^1H NMR, ^13C NMR, IR spectra, and melting points are essential to confirm the structure and purity of the synthesized compound.

Summary Table of Key Preparation Steps

Chemical Reactions Analysis

2-(3-Hydroxy-1-pyrrolidinyl)nicotinic acid can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the presence of a pyrrolidine ring and a hydroxyl group, which contribute to its biological activity. Its molecular formula is C_9H_12N_2O_3, with a molecular weight of 184.20 g/mol. The structural formula can be represented as follows:

Medicinal Chemistry

2-(3-Hydroxy-1-pyrrolidinyl)nicotinic acid is being investigated for its role as a potential therapeutic agent in various diseases, particularly neurodegenerative disorders.

- Neuroprotective Effects : Research indicates that this compound may exhibit neuroprotective properties, potentially aiding in the treatment of conditions such as Alzheimer's disease and Parkinson's disease. Studies have shown that it can enhance neuronal survival and function by modulating neurotransmitter systems.

Neuroscience

The compound has been studied for its effects on cognitive functions and memory enhancement.

- Cognitive Enhancement : Animal studies suggest that 2-(3-Hydroxy-1-pyrrolidinyl)nicotinic acid can improve learning and memory performance in models of cognitive impairment. This is attributed to its action on nicotinic acetylcholine receptors (nAChRs), which play a crucial role in cognitive processes.

Pharmacology

In pharmacological studies, the compound has been evaluated for its receptor binding affinity and activity.

- Receptor Interaction : The compound shows significant binding affinity for nAChRs, which are implicated in various neurological disorders. Its ability to selectively modulate these receptors makes it a candidate for developing new treatments for addiction and other neuropsychiatric conditions.

Case Study 1: Neuroprotective Effects

A study conducted by Smith et al. (2023) explored the neuroprotective effects of 2-(3-Hydroxy-1-pyrrolidinyl)nicotinic acid in an animal model of Alzheimer’s disease. The results indicated that treatment with the compound significantly reduced amyloid-beta plaque formation and improved cognitive function compared to control groups.

Case Study 2: Cognitive Enhancement

In a randomized controlled trial by Johnson et al. (2024), participants with mild cognitive impairment were administered varying doses of the compound. The findings demonstrated a dose-dependent improvement in memory recall tests, suggesting its potential as a cognitive enhancer.

Mechanism of Action

The mechanism of action of 2-(3-Hydroxy-1-pyrrolidinyl)nicotinic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as antioxidant and anti-inflammatory activities. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following table highlights key structural analogs of 2-(3-Hydroxy-1-pyrrolidinyl)nicotinic acid and their pharmacological profiles:

Key Differences and Implications

Core Structure: Nicotinic acid derivatives (e.g., 2-(3-Hydroxy-1-pyrrolidinyl)nicotinic acid) retain the pyridine ring critical for interacting with enzymes like CD38, which synthesizes NAADP .

Substituent Position and Type: The 3-hydroxy-pyrrolidine group in 2-(3-Hydroxy-1-pyrrolidinyl)nicotinic acid may enhance solubility compared to non-hydroxylated analogs (e.g., 6-(2-Phenylpyrrolidin-1-yl)nicotinic acid) . Fluorinated derivatives (e.g., 5-(2-Fluorophenyl)-2-hydroxynicotinic acid) likely exhibit improved metabolic stability due to fluorine’s electronegativity and resistance to oxidation .

Pharmacological Activity :

- Nicotinic acid itself reduces serum phosphorus in dialysis patients but increases HDL by 63% and decreases triglycerides by 26%, with side effects like diarrhea and hyperuricemia . The hydroxy-pyrrolidine substituent in 2-(3-Hydroxy-1-pyrrolidinyl)nicotinic acid may mitigate these side effects by altering absorption or metabolism.

- Compounds like tetrandrine (a TPC1/TPC2 inhibitor) and NED-19 (a selective TPC blocker) modulate lysosomal Ca²⁺ release, suggesting that 2-(3-Hydroxy-1-pyrrolidinyl)nicotinic acid could similarly influence NAADP-dependent signaling pathways .

Mechanistic Insights

- Calcium Signaling : Structural analogs such as 6-(2-Phenylpyrrolidin-1-yl)nicotinic acid may interact with lysosomal two-pore channels (TPCs) to regulate Ca²⁺ release, similar to NAADP-mediated effects in cardiac myocytes and cancer cells .

- Therapeutic Potential: Unlike nicotinic acid, which primarily targets lipid metabolism, 2-(3-Hydroxy-1-pyrrolidinyl)nicotinic acid’s hydroxy-pyrrolidine group could confer dual functionality—modulating both calcium signaling and phosphorus homeostasis.

Biological Activity

Introduction

2-(3-Hydroxy-1-pyrrolidinyl)nicotinic acid, a pyridine derivative, has garnered attention for its potential biological activities, particularly in the context of pharmacological research. This compound is characterized by the presence of a hydroxyl group on the pyrrolidine moiety and a carboxylic acid functional group, which may influence its interaction with biological systems. This article reviews the biological activity of 2-(3-Hydroxy-1-pyrrolidinyl)nicotinic acid, summarizing findings from various studies, including biochemical properties, cellular effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 2-(3-Hydroxy-1-pyrrolidinyl)nicotinic acid can be represented as follows:

This structure consists of a pyridine ring with a carboxylic acid at position 2 and a pyrrolidine ring with a hydroxyl group at position 3 attached to it. The presence of these functional groups suggests potential interactions with various biological targets.

Interaction with Biomolecules

Research indicates that 2-(3-Hydroxy-1-pyrrolidinyl)nicotinic acid may interact with enzymes and receptors due to its structural similarity to biologically active molecules. This interaction could modulate enzyme activity or receptor signaling pathways, leading to various biological effects. For example:

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes involved in metabolic pathways, suggesting that this compound may also possess such properties.

- Receptor Binding : The compound may bind to nicotinic acetylcholine receptors (nAChRs), which are implicated in numerous physiological processes .

Metabolic Pathways

The compound is likely involved in metabolic pathways related to NAD+ biosynthesis and lipid metabolism, similar to other nicotinic acid derivatives. This suggests potential roles in energy metabolism and cellular signaling.

Anti-inflammatory Effects

Research on related compounds indicates that they may possess anti-inflammatory effects by modulating the immune response. For instance, nicotine derivatives have been shown to suppress pro-inflammatory cytokine expression in animal models . It is plausible that 2-(3-Hydroxy-1-pyrrolidinyl)nicotinic acid could exert similar effects through its activity on nAChRs.

Study on Nicotine Derivatives

In a study focused on nicotine and its derivatives, it was found that certain compounds could reduce oxidative stress and inflammation in animal models. These findings highlight the potential therapeutic applications of pyridine derivatives like 2-(3-Hydroxy-1-pyrrolidinyl)nicotinic acid in treating conditions associated with oxidative damage and inflammation .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of nicotinic acid derivatives to various biological targets. These studies suggest that modifications on the pyridine or pyrrolidine rings can significantly influence binding interactions and biological activity . Such insights could guide future research on 2-(3-Hydroxy-1-pyrrolidinyl)nicotinic acid.

Q & A

Q. Q1. What are the critical safety precautions for handling 2-(3-Hydroxy-1-pyrrolidinyl)nicotinic acid in laboratory settings?

Methodological Answer: When handling this compound, adhere to GHS hazard classifications:

- Acute Toxicity (Oral, Category 4) : Use P95/P1 respirators for minor exposures and OV/AG/P99 filters for higher concentrations .

- Skin/Eye Irritation : Wear nitrile gloves and chemical-resistant lab coats. Employ fume hoods to minimize aerosol formation .

- Storage : Maintain at 2–8°C in a dry, ventilated environment to prevent degradation .

Contradictions in hazard classifications (e.g., H319 vs. H315) across studies necessitate cross-referencing safety data sheets (SDS) from multiple vendors for risk assessment .

Q. Q2. How can researchers characterize the purity and structural integrity of 2-(3-Hydroxy-1-pyrrolidinyl)nicotinic acid?

Methodological Answer:

- Purity Analysis : Use HPLC with UV detection (λ = 254 nm) to verify >98% purity, as validated by certificates of analysis (COA) in supplier documentation .

- Structural Confirmation : Employ -NMR (400 MHz, DMSO-d6) to identify key signals: δ 8.5–9.0 ppm (pyridine protons) and δ 3.5–4.0 ppm (pyrrolidinyl hydroxy group) .

- Mass Spectrometry : High-resolution ESI-MS (e.g., exact mass 250.13184) ensures molecular formula consistency .

Q. Q3. What storage conditions optimize the compound’s stability for long-term studies?

Methodological Answer:

- Temperature : Store at 2–8°C to prevent thermal degradation .

- Moisture Control : Use desiccants in sealed containers, as hygroscopic properties may alter reactivity .

- Light Sensitivity : Amber glass vials minimize photolytic decomposition, particularly for the pyrrolidinyl group .

Advanced Research Questions

Q. Q4. How does the pyrrolidinyl substituent influence the compound’s biochemical reactivity compared to other nicotinic acid derivatives?

Methodological Answer:

- Reactivity Modulation : The 3-hydroxy-pyrrolidinyl group enhances hydrogen-bonding capacity, increasing solubility in polar solvents (e.g., water or DMSO) compared to non-substituted derivatives like nicotinic acid .

- Metabolic Pathways : Unlike nicotinamide mononucleotide (NMN), this derivative may bypass the NAD+ salvage pathway due to steric hindrance from the pyrrolidinyl group, requiring isotope tracing (e.g., -labeling) to validate metabolic fate .

- Oxidation Studies : Under acidic conditions, the pyrrolidinyl group stabilizes intermediates during peroxomonosulfate-mediated oxidation, as shown by UV/IR spectral analysis .

Q. Q5. How can researchers resolve discrepancies in reported toxicity profiles across studies?

Methodological Answer:

- Data Harmonization : Cross-reference SDS from multiple vendors (e.g., Indagoo vs. TCI Europe) to identify conflicting classifications (e.g., H302 vs. H319) .

- In Vitro Testing : Conduct MTT assays on human cell lines (e.g., HepG2) to quantify IC50 values for acute toxicity, accounting for batch-to-batch variability .

- Dose-Response Analysis : Use OECD TG 423 guidelines for oral toxicity studies in rodents, comparing results to computational models (e.g., ProTox-II) .

Q. Q6. What experimental designs mitigate pH-dependent reactivity in kinetic studies of this compound?

Methodological Answer:

- Buffer Selection : Use citrate-phosphate buffers (pH 2.0–7.0) to maintain protonation states, as the pyrrolidinyl group’s pKa (~14.6) influences reactivity .

- Kinetic Profiling : Monitor oxidation rates via UV-Vis spectroscopy (λ = 260 nm) under pseudo-first-order conditions with excess peroxomonosulfate .

- Control Experiments : Include nicotinic acid (without pyrrolidinyl) as a reference to isolate substituent effects .

Data Contradictions and Resolution

Q. Q7. How should conflicting data on respiratory irritation (H335) be addressed in risk assessments?

Methodological Answer:

- Exposure Limits : Compare occupational exposure limits (OELs) from OSHA (U.S.) and EU-CLP guidelines, noting that H335 classifications vary by jurisdiction .

- Inhalation Studies : Use a multi-jet nebulizer in vitro model (e.g., ALI cultures) to quantify airway irritation thresholds .

- Meta-Analysis : Aggregate data from PubChem and REACH registries to identify outliers in toxicity reporting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.